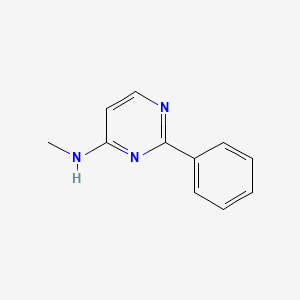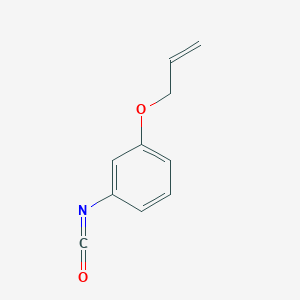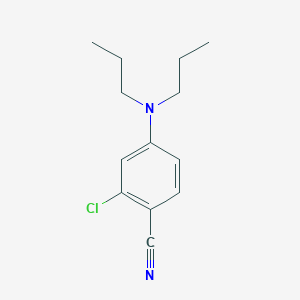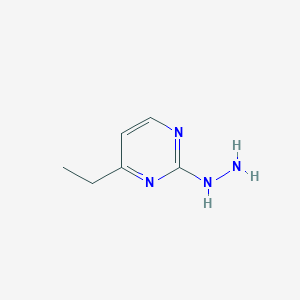
2-heptan-3-yl-4,5-dihydro-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Heptan-3-yl-4,5-dihydro-1H-imidazole is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing three carbon atoms and two nitrogen atoms. This compound is characterized by the presence of a heptan-3-yl group attached to the second carbon of the imidazole ring, and it is partially saturated at the 4 and 5 positions, making it a dihydro-imidazole derivative.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-heptan-3-yl-4,5-dihydro-1H-imidazole can be achieved through various methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups . Another method involves the use of acyl or sulfonyl chlorides in the presence of triethylamine, leading to the formation of substituted imidazoles .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Heptan-3-yl-4,5-dihydro-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of fully saturated imidazole derivatives.
Substitution: The compound can undergo substitution reactions at the nitrogen or carbon atoms, leading to the formation of various substituted imidazoles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halides for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products
The major products formed from these reactions include various substituted imidazoles, fully saturated imidazole derivatives, and oxidized imidazole compounds.
Aplicaciones Científicas De Investigación
2-Heptan-3-yl-4,5-dihydro-1H-imidazole has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-heptan-3-yl-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and the functional groups present. The exact molecular targets and pathways involved vary depending on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
1H-Imidazole, 2-heptadecyl-4,5-dihydro-: This compound has a longer alkyl chain compared to 2-heptan-3-yl-4,5-dihydro-1H-imidazole.
2-Phenyl-4,5-dihydro-1H-imidazole: This compound has a phenyl group instead of a heptan-3-yl group.
Uniqueness
This compound is unique due to its specific alkyl substitution, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C10H20N2 |
|---|---|
Peso molecular |
168.28 g/mol |
Nombre IUPAC |
2-heptan-3-yl-4,5-dihydro-1H-imidazole |
InChI |
InChI=1S/C10H20N2/c1-3-5-6-9(4-2)10-11-7-8-12-10/h9H,3-8H2,1-2H3,(H,11,12) |
Clave InChI |
YRUDBDRHOYNZCY-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC)C1=NCCN1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Dimethyl [(4-chlorophenyl)methyl]propanedioate](/img/structure/B13893658.png)

![2-[1-(2-Methylpropyl)piperidin-2-yl]propan-2-amine](/img/structure/B13893662.png)




![3-(3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)butanoic acid](/img/structure/B13893705.png)



![1,3,15-Tris[[tert-butyl(dimethyl)silyl]oxy]-7-hydroxy-4,4,6,8,12,16-hexamethyl-17-(2-methyl-1,3-thiazol-4-yl)heptadeca-12,16-dien-5-one](/img/structure/B13893723.png)
